1-Benzyl-1H-pyrrole-3-carbaldehyde
Overview
Description
Molecular Structure Analysis
The InChI code for 1-Benzyl-1H-pyrrole-3-carbaldehyde is 1S/C12H11NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 185.23 g/mol . It is a liquid at room temperature . The melting point is 92-93°C .
Scientific Research Applications
Supramolecular Chemistry and Magnetism
1-Benzyl-1H-pyrrole-3-carbaldehyde derivatives have been utilized in the synthesis of complex molecular structures exhibiting unique properties. For instance, the application of related pyrrolecarbaldehyde derivatives in supramolecular chemistry has led to the creation of high nuclearity Mn(III) clusters that function as single molecule magnets, showcasing potential for advances in quantum computing and data storage technologies (Giannopoulos et al., 2014).
Organic Synthesis and Material Science
The chemical versatility of pyrrolecarbaldehydes, including this compound, is evident in their role as precursors for synthesizing a wide range of organic compounds. These compounds are used in creating ligands for metal complexes, potential medications, and materials for optoelectronic devices. Their transformation leads to the generation of carbolines, cyanopyrroles, and divinylpyrroles, underscoring the synthetic potential of the carbonyl group in combination with the biological significance of pyrroles (Schmidt et al., 2012).
Catalysis and Synthetic Methodologies
In catalysis, derivatives of pyrrolecarbaldehydes have facilitated the development of novel synthetic routes. For example, copper-catalyzed three-component formal benzannulation reactions using indole-3-carbaldehydes or 1-methyl-pyrrole-2-carbaldehydes have yielded a variety of unsymmetrically substituted carbazoles and indoles. These products exhibit unusual aggregation-induced emission (AIE) properties, highlighting the method's efficiency, atom economy, and the broad applicability of pyrrolecarbaldehyde derivatives in synthesizing polycyclic compounds (Guo et al., 2020).
Biomolecular Interactions and Crystal Engineering
The study of pyrrolecarbaldehyde derivatives extends into the understanding of biomolecular interactions and crystal engineering. Research on pyrrole-2-carbaldehyde isonicotinoylhydrazone and its hydrate has revealed characteristic features of intra- and intermolecular interactions. These findings provide insights into the role of substituents in modifying electron density and basicity, influencing hydrogen bonding and crystal structure formation (Safoklov et al., 2002).
Environmental and Green Chemistry
The conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes represents an environmentally friendly approach to synthesizing sustainable platform chemicals. This method highlights the potential of pyrrolecarbaldehydes in green chemistry, offering pathways to synthesize drug intermediates, food flavors, and functional materials from renewable resources (Adhikary et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the preparation of inhibitors of the c-terminal domain of rna polymerase ii
Mode of Action
It’s known that similar compounds participate in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product . This method is generally high-yielding, operationally friendly, time- and cost-effective .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of biologically active structures via multicomponent reactions . These reactions can produce products with diverse functional groups, potentially affecting a variety of biochemical pathways .
Result of Action
Similar compounds have been used as reactants in the preparation of inhibitors of the c-terminal domain of rna polymerase ii , suggesting potential regulatory effects on gene expression.
Properties
IUPAC Name |
1-benzylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUVCKSHUSFLOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576739 | |
Record name | 1-Benzyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30186-48-2 | |
Record name | 1-Benzyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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